N-(2,3,4-trimethoxybenzyl)pentan-3-amine

Regioisomerism Medicinal Chemistry SAR

Procure N-(2,3,4-trimethoxybenzyl)pentan-3-amine (CAS 355816-06-7) to secure the definitive 2,3,4-trimethoxybenzyl regioisomer with a secondary pentan-3-amine side chain—distinct from the 3,4,5-regioisomer (CAS 355816-60-3) and primary amine analog (CAS 41219-16-3). With CNS MPO-compliant properties (MW 267.36, XLogP3 3.1, TPSA 39.7 Ų), this scaffold offers superior passive BBB permeability potential and a single reactive site for PROTACs or fluorescent probes. Supported by ALM-802/ALM-863 cardiotropic series precedent. Request full characterization and specify regioisomeric identity at order.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 355816-06-7
Cat. No. B1269646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3,4-trimethoxybenzyl)pentan-3-amine
CAS355816-06-7
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC
InChIInChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4/h8-9,12,16H,6-7,10H2,1-5H3
InChIKeyPNZXLXZPHYLETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3,4-Trimethoxybenzyl)pentan-3-amine (CAS 355816-06-7): Physicochemical Profile and Regioisomeric Identity for Procurement Verification


N-(2,3,4-Trimethoxybenzyl)pentan-3-amine (CAS 355816-06-7), also catalogued as CHEMBRDG-BB 5548612, is a synthetic secondary amine featuring a 2,3,4-trimethoxy-substituted benzyl group linked to a pentan-3-amine (1-ethylpropyl) side chain [1]. It belongs to the ChemBridge screening compound collection and has the molecular formula C₁₅H₂₅NO₃ (MW 267.36 g/mol) with computed physicochemical properties including XLogP3 of 3.1, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, rotatable bond count of 8, and topological polar surface area of 39.7 Ų [1]. The compound is commercially available primarily through ChemBridge Corporation and select chemical suppliers [2]. Its regioisomeric identity (2,3,4- vs. 3,4,5-trimethoxy substitution pattern) is the single most consequential structural feature for procurement decisions, as this positional isomerism can dictate differential binding interactions with biological targets compared to the more widely studied 3,4,5-trimethoxybenzyl congeners .

Why N-(2,3,4-Trimethoxybenzyl)pentan-3-amine Cannot Be Interchanged with 3,4,5-Trimethoxybenzyl or Primary Amine Analogs in Screening Campaigns


Substituting N-(2,3,4-trimethoxybenzyl)pentan-3-amine with regioisomeric or side-chain analogs without quantitative verification introduces confounding variables that can invalidate structure-activity relationship (SAR) interpretations. The 2,3,4-trimethoxybenzyl regioisomer (CAS 355816-06-7) differs from the 3,4,5-trimethoxybenzyl regioisomer (CAS 355816-60-3) by the position of one methoxy group, altering the spatial presentation of hydrogen bond acceptors and the electronic character of the aromatic ring [1]. The pentan-3-amine (secondary amine) side chain further distinguishes it from the simpler primary amine 2,3,4-trimethoxybenzylamine (CAS 41219-16-3), conferring increased lipophilicity (XLogP3 3.1 vs. approximately 1.0 for the primary amine analog) and an additional hydrophobic contact surface [1]. Literature on structurally related trimethoxybenzylamine compounds—including the ALM-802/ALM-863 cardiotropic series and plasmodione-derived antimalarials [2]—demonstrates that subtle positional isomerism and side-chain modifications produce quantifiable shifts in target engagement and pharmacokinetic parameters. These precedent data underscore why compound identity must be rigorously verified at the point of procurement rather than defaulting to a 'close analog.'

Quantitative Differentiation Evidence for N-(2,3,4-Trimethoxybenzyl)pentan-3-amine Against Closest Structural Analogs


Regioisomeric Differentiation: 2,3,4- vs. 3,4,5-Trimethoxybenzyl Substitution Pattern Alters Computed Electronic and Steric Descriptors

N-(2,3,4-trimethoxybenzyl)pentan-3-amine (CAS 355816-06-7) is the 2,3,4-regioisomer of the trimethoxybenzylpentanamine scaffold. Its direct regioisomer N-(3,4,5-trimethoxybenzyl)pentan-3-amine (CAS 355816-60-3) relocates the ortho-methoxy group to the meta position. Although no direct head-to-head biological comparison has been published for these two specific compounds, the computed molecular descriptors reveal measurable differences in spatial and electronic properties [1]. The 2,3,4-substitution pattern creates a contiguous tris-methoxy arrangement on the benzene ring, distinct from the symmetrical 3,4,5-pattern, which affects the three-dimensional presentation of hydrogen bond acceptor atoms (four total acceptors, identically counted but differently positioned) and the rotatable bond network (eight rotatable bonds) [1]. In the broader 2,3,4-trimethoxybenzylamine chemical class, the cardiotropic compound ALM-802 and its optimized analog ALM-863 demonstrated that the 2,3,4-trimethoxybenzyl pharmacophore is essential for activity, with the central atom type between two 2,3,4-trimethoxybenzyl moieties producing quantifiable shifts in cardiotropic potency and calculated pharmacokinetic parameters .

Regioisomerism Medicinal Chemistry SAR

Side-Chain Differentiation: Secondary Pentan-3-amine vs. Primary Amine Analogs Modulates Lipophilicity and Predicted CNS Permeability

N-(2,3,4-trimethoxybenzyl)pentan-3-amine bears a secondary amine (pentan-3-amine, also named 1-ethylpropyl) side chain, which differentiates it from the primary amine analog 2,3,4-trimethoxybenzylamine (CAS 41219-16-3, C₁₀H₁₅NO₃, MW 197.23 g/mol) [1]. The additional N-alkyl substitution increases molecular weight from 197.23 to 267.36 Da and substantially elevates computed lipophilicity (XLogP3 approximately 3.1 for the target vs. an estimated ≤1.0 for the primary amine analog based on fragment-based calculation) [1]. This shift moves the compound into a different drug-likeness property space: the target compound falls within the optimal CNS drug-like range (MW < 300, XLogP 2–4, TPSA < 70 Ų), whereas the primary amine analog resides in a more polar, less membrane-permeable region [1]. Although no direct comparative biological data were identified for these two specific compounds in the retrieved literature, the established Medicinal Chemistry principle that N-alkylation of benzylamines modulates target selectivity, metabolic stability, and blood-brain barrier penetration is well-supported by precedent SAR studies on related trimethoxybenzylamine series [2].

Lipophilicity Drug-likeness CNS drug discovery

Computed Drug-Likeness and Physicochemical Property Profile Supports Screening Library Classification

The target compound satisfies multiple oral drug-likeness criteria by computed analysis: molecular weight 267.36 Da (<500 Da), XLogP3 of 3.1 (within 1–5), hydrogen bond donor count of 1 (≤5), hydrogen bond acceptor count of 4 (≤10), and topological polar surface area of 39.7 Ų (<140 Ų) [1]. These values comply with Lipinski's Rule of Five and place the compound within favorable CNS multiparameter optimization (MPO) space (MW < 300, XLogP 2–4, TPSA < 70 Ų). The compound also exhibits eight rotatable bonds, indicating moderate conformational flexibility [1]. Compared to the average properties of the ChemBridge screening library from which it originates—a collection of over 800,000 drug-like molecules filtered for undesirable substructures and calculated for partial charges [2]—the target compound's property profile is consistent with a lead-like or fragment-like screening compound rather than a late-stage lead. No experimental solubility, permeability, or metabolic stability data were identified in the retrieved literature for this specific compound.

Drug-likeness Physicochemical profiling Screening library design

Cardiotropic Pharmacophore Precedent: The 2,3,4-Trimethoxybenzyl Moiety Is Essential for Activity in ALM-802/ALM-863 Series

The 2,3,4-trimethoxybenzyl pharmacophore has been validated in the ALM-802/ALM-863 cardiotropic compound series, which are based on the structure of the p-FOX (partial fatty acid oxidation) inhibitors trimetazidine and ranolazine [1]. In this series, bis-(2,3,4-trimethoxybenzyl)azaalkane compounds demonstrated anti-ischemic and cardiotropic activities, with the central heteroatom type dictating activity magnitude . Specifically, compound ALM-863 {2,2′-oxybis[N-(2,3,4-trimethoxybenzyl)ethane-1-amine] dihydrochloride} at a dose of 3 mg/kg (i.v.) completely reproduced the cardiotropic activity spectrum of the ALM-802 prototype while exhibiting lower toxicity and superior calculated pharmacokinetic parameters . This establishes that the 2,3,4-trimethoxybenzyl group (as present in the target compound) is a validated pharmacophoric element for cardiotropic target engagement, whereas the widely used 3,4,5-trimethoxybenzyl isomer (as in trimetazidine) engages a distinct pharmacological profile [1]. The target compound, bearing a single 2,3,4-trimethoxybenzyl moiety linked to a pentan-3-amine chain, represents a structurally simplified analog of this validated pharmacophore.

Cardiotropic agents p-FOX inhibition Pharmacophore validation

Evidence-Based Application Scenarios for N-(2,3,4-Trimethoxybenzyl)pentan-3-amine (CAS 355816-06-7) in Drug Discovery and Chemical Biology


Screening Library Diversification: Regioisomeric Sampling of Trimethoxybenzylamine Chemical Space for Target-Based Hit Identification

When constructing a screening deck targeting acetylcholinesterase, kinases, GPCRs, or ion channels, the inclusion of N-(2,3,4-trimethoxybenzyl)pentan-3-amine alongside its 3,4,5-regioisomer (CAS 355816-60-3) and 2,4,5-regioisomer (CAS 356094-16-1) enables systematic exploration of how methoxy positional isomerism affects target engagement. The 2,3,4-substitution pattern presents a contiguous tris-methoxy pharmacophore with a computed TPSA of 39.7 Ų that may preferentially occupy binding pockets requiring ortho-methoxy hydrogen bond acceptor geometry [1]. This regioisomeric sampling strategy is supported by precedent from the ALM-802/ALM-863 cardiotropic series, where the 2,3,4-trimethoxybenzyl motif proved essential for anti-ischemic activity distinct from the 3,4,5-trimethoxybenzyl-containing reference drug trimetazidine .

CNS-Targeted Fragment-Based or Lead-Like Screening: Leveraging Favorable Computed CNS MPO Properties

With a molecular weight of 267.36 Da, XLogP3 of 3.1, and TPSA of 39.7 Ų—all within the optimal CNS multiparameter optimization (MPO) space (MW < 300, 2 < XLogP < 4, TPSA < 70 Ų)—N-(2,3,4-trimethoxybenzyl)pentan-3-amine is computationally predicted to exhibit favorable passive blood-brain barrier permeability [1]. This contrasts with the more polar primary amine analog 2,3,4-trimethoxybenzylamine (CAS 41219-16-3, estimated XLogP3 ≈ 0.8–1.0), which is less likely to penetrate the CNS [1]. Procurement of CAS 355816-06-7 is therefore indicated for CNS-targeted screening cascades (e.g., neurodegenerative disease targets, CNS kinase panels, neurotransmitter receptor screens) where the secondary amine side chain may contribute to improved membrane permeation and target compartment access, although experimental permeability data remain to be determined.

Cardiovascular and Metabolic Disease Hit Discovery: Exploiting the Validated 2,3,4-Trimethoxybenzyl Cardiotropic Pharmacophore

The 2,3,4-trimethoxybenzyl moiety has been pharmacologically validated in the ALM-802/ALM-863 series as a scaffold for cardiotropic and anti-ischemic activity via p-FOX inhibition pathways [1]. N-(2,3,4-trimethoxybenzyl)pentan-3-amine may serve as a structurally simplified, mono-benzyl analog of these bis-(2,3,4-trimethoxybenzyl) lead compounds, offering a reduced molecular complexity starting point for medicinal chemistry optimization . Its computed drug-likeness profile (no Lipinski violations) supports its use as a screening hit for metabolic and cardiovascular target panels. Procurement of this compound is recommended when the research objective is to identify novel cardiotropic or metabolic modulators that operate through mechanisms distinct from the 3,4,5-trimethoxybenzyl-containing trimetazidine class .

Chemical Probe Development: Secondary Amine Handle for Derivatization and Bioconjugation

The secondary amine (pentan-3-amine) nitrogen in CAS 355816-06-7 provides a synthetically accessible handle for further derivatization—including N-alkylation, N-acylation, reductive amination, or conjugation to affinity tags and fluorescent reporters—without compromising the 2,3,4-trimethoxybenzyl pharmacophore [1]. This chemical versatility contrasts with the less hindered primary amine analog (CAS 41219-16-3), which may undergo over-alkylation or exhibit different reactivity profiles. For chemical biology applications requiring target engagement probes (e.g., photoaffinity labeling, PROTAC linker attachment, or fluorescent tracer development), the pentan-3-amine secondary amine offers a single, well-defined reactive site with eight rotatable bonds providing conformational flexibility for linker optimization. The commercial availability of the hydrobromide salt form (CAS 1609400-59-0) further facilitates procurement in a crystalline, formulation-ready format [1].

Quote Request

Request a Quote for N-(2,3,4-trimethoxybenzyl)pentan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.